molecular formula C3H8O2 B107029 1,2-Propanediol-d8 CAS No. 80156-55-4

1,2-Propanediol-d8

Cat. No.: B107029
CAS No.: 80156-55-4
M. Wt: 84.14 g/mol
InChI Key: DNIAPMSPPWPWGF-INOGVRQUSA-N
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Description

1,2-Propanediol-d8 (also known as 1,2-dihydroxypropane-d8, this compound, 1,2-PD-d8, and 1,2-PD-d8) is a deuterium-labeled compound that is used in a variety of scientific applications. It is a highly stable compound that has a wide range of applications in the fields of biochemistry, chemical synthesis, and physiological research. It is also used in isotope tracing studies in order to track the metabolic pathways of various compounds.

Scientific Research Applications

Metabolic Engineering for Biochemical Production

1,2-Propanediol (1,2-PD) has been a focus in metabolic engineering for biochemical production. Research by Altaras and Cameron (1999) in Applied and Environmental Microbiology highlights the production of enantiomerically pure R-1,2-PD from glucose in Escherichia coli, demonstrating a fermentation route to 1,2-PD from renewable resources (Altaras & Cameron, 1999).

Stereospecific Biosynthesis

Niu et al. (2018) in Metabolic Engineering Communications reported on the de novo stereospecific biosynthesis of 1,2-PD via lactic acid isomers as intermediates. This study achieved high titers of 1,2-PD biosynthesized by engineered E. coli strains, offering insights into industrial applications for 1,2-PD production (Niu et al., 2018).

Genetically Engineered Strains in Production

Yang et al. (2018) in Food technology and biotechnology discussed the use of genetically engineered strains for the production of 1,3-Propanediol (1,3-PD), a related compound, from glycerol. This research underscores the potential of genetic engineering in improving yields and overcoming production barriers, which may be applicable to 1,2-PD (Yang et al., 2018).

Catalytic Hydrogenolysis of Glycerol

The catalytic hydrogenolysis of glycerol to 1,2-PD has been extensively studied as a synthesis route. Wang, Zhou, and Guo (2015) in RSC Advances reviewed significant reports on glycerol hydrogenolysis into propanediols, including 1,2-PD. The study categorizes catalysts and highlights various technological aspects of this process (Wang, Zhou, & Guo, 2015).

Microbial Production and Applications

Saxena et al. (2010) in the Indian Journal of Microbiology reviewed the microbial production of 1,2-propanediol (propylene glycol), emphasizing different biological strategies for production. This review compared the potentials and limitations of various processes, indicating the significance of 1,2-PD in industries like polymers, food, pharmaceuticals, and textiles (Saxena et al., 2010).

Safety and Hazards

1,2-Propanediol-d8 is classified as a combustible liquid . It has a flash point of 107 °C in a closed cup . It is recommended to wear personal protective equipment/face protection when handling this substance . It is also advised to keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The production of 1,2-Propanediol from bio-based glycerol is a promising alternative compared to the fossil fuel-based propylene oxide dehydration process . This process can reduce the additional cost for the transportation and storage of molecular hydrogen and also reduce the safety risks related to using high hydrogen pressure .

Mechanism of Action

Target of Action

1,2-Propanediol-d8, also known as Propylene glycol-d8, is an important building block used in the manufacture of various products . It is primarily used as a component in the production of unsaturated polyester resin, antifreeze, biofuel, and nonionic detergent . The primary targets of this compound are the metabolic pathways in microorganisms that can convert it into useful products .

Mode of Action

It is known to be involved in various metabolic pathways in microorganisms . It is used as a substrate by these organisms, which convert it into other useful compounds through a series of biochemical reactions .

Biochemical Pathways

This compound is involved in several biochemical pathways. Among the reported microbial genera with this compound production capacity, most have been confirmed to produce this compound mainly through the use of various sugars, such as fucose, rhamnose, and glucose . The formation of this compound was first reported as a product of cellulose decomposition in Clostridium thermobutyricum .

Pharmacokinetics

It is known that this compound has a molecular weight of 8414 and a density of 1143 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of the action of this compound is the production of various useful compounds through microbial biosynthesis .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the production of this compound from renewable alternative raw materials has great potential to replace traditional petroleum-derived this compound with substantial environmental and economic benefits . The use of renewable raw materials can reduce energy consumption and lower the carbon footprint of the process .

Biochemical Analysis

Biochemical Properties

1,2-Propanediol-d8 plays a significant role in biochemical reactions. It is involved in the synthesis of 1,2-propanediol, which is a crucial step in the metabolic pathways of several microorganisms . The enzymes involved in these reactions include methylglyoxal synthase (MGS) and glycerol dehydrogenase . These enzymes interact with this compound, facilitating its conversion into other compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into methylglyoxal, a precursor for 1,2-propanediol synthesis, by the enzyme MGS . This reaction is part of the metabolic pathway that leads to the production of 1,2-propanediol. The process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a study involving the engineering of E. coli for 1,2-propanediol production, the production increased from 0.25 to 0.85 g/L over time . This suggests that this compound has a stable nature and does not degrade significantly over time.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of compounds can vary with different dosages. For instance, in a study on the genotoxicity of 1,2-propanediol (not the deuterated form) on mouse oocytes, different concentrations of the compound were used

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the production of 1,2-propanediol . This pathway involves the enzymes MGS and glycerol dehydrogenase, which interact with this compound . The pathway can influence metabolic flux and metabolite levels.

Properties

IUPAC Name

1,1,1,2,3,3-hexadeuterio-2,3-dideuteriooxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1D3,2D2,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIAPMSPPWPWGF-INOGVRQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])O[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583832
Record name (~2~H_6_)Propane-1,2-(~2~H_2_)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80156-55-4
Record name (~2~H_6_)Propane-1,2-(~2~H_2_)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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